2-Methylquinazolin-4(3H)-one hydrochloride

説明

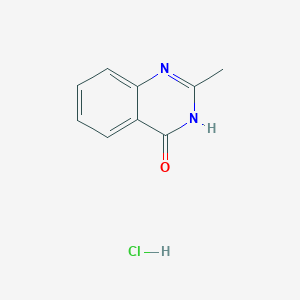

Structure

2D Structure

特性

IUPAC Name |

2-methyl-3H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGDKONPZSFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856762 | |

| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29378-39-0 | |

| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazolin-4(3H)-one hydrochloride typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . Another method involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.

化学反応の分析

Types of Reactions

2-Methylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic substitution at the quinazolinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Iodine, molecular oxygen, and a suitable solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Imidazo[1,5-a]quinazolin-5(4H)-ones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity : The compound has been investigated for its antitumor properties, particularly against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies have shown that derivatives of quinazolinones can act as inhibitors of tyrosine kinase receptors, which are often overexpressed in tumors .

- Case Study : In vitro studies revealed that certain synthesized quinazoline derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, demonstrating potent anticancer activity .

Antimicrobial Properties : Research indicates that 2-Methylquinazolin-4(3H)-one hydrochloride possesses significant antimicrobial effects. A study involving in silico screening identified compounds with a similar core structure that demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

The compound's biological activity extends beyond anticancer effects. It has shown promise in the following areas:

- Antiviral Activity : Some quinazolinone derivatives have been explored for their potential against viral infections, including HIV.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves the condensation of 2-aminobenzamide with aldehydes or ketones. Notable methods include:

- Visible Light-Induced Synthesis : This method employs fluorescein as a photocatalyst alongside tert-butyl hydroperoxide (TBHP) to facilitate the reaction under visible light conditions.

Industrial Production

For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity while minimizing environmental impact. The choice of solvents and catalysts plays a crucial role in this process.

作用機序

The mechanism of action of 2-Methylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Bioactivity Comparison of Selected Quinazolinone Derivatives

Key Observations :

- Antiviral Specificity : The parent compound (C1) shows unique anti-IAV activity, likely due to its unsubstituted aromatic ring and methyl group, which optimize binding to viral targets .

- Antimicrobial Enhancement : Chlorination at C6 (e.g., 6-chloro derivative) improves antibacterial potency, with MIC values comparable to standard antibiotics .

- Larvicidal Activity : Introducing N-aryl-acetamide groups at C3 increases hydrophobicity, enhancing larval membrane disruption and yielding LC₅₀ values as low as 0.5 ppm .

Key Observations :

生物活性

2-Methylquinazolin-4(3H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by recent research findings and data.

Chemical Structure and Synthesis

2-Methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their stability and biological activity. The synthesis of this compound typically involves the reaction of 2-aminobenzamide with various reagents under controlled conditions. Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound, facilitating its use in biological evaluations .

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-methylquinazolin-4(3H)-one and its derivatives. These compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways . For instance, a study demonstrated that derivatives exhibited enhanced bactericidal activity due to increased lipophilicity, allowing better penetration through bacterial membranes .

- Case Study : In one examination, a series of 79 quinazolinone derivatives were screened for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | 8 | MRSA |

| Compound A | 4 | MRSA |

| Compound B | 16 | E. coli |

2. Anticancer Activity

The anticancer potential of 2-methylquinazolin-4(3H)-one has been extensively studied, particularly against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

- Research Findings : A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, indicating potent anticancer activity. For example, a derivative with a phenyl thiosemicarbazide side chain demonstrated an IC50 of 18.79 µM against HepG2 cells .

- Synergistic Effects : Additionally, combinations of 2-methylquinazolin-4(3H)-one with other chemotherapeutic agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HepG2 | 18.79 | Phenyl thiosemicarbazide derivative |

| MCF-7 | 13.46 | Same derivative |

3. Anti-inflammatory Activity

Research has also indicated that quinazolinone derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

- Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 2-methylquinazolin-4(3H)-one is crucial for evaluating its therapeutic potential. Studies indicate that certain derivatives exhibit favorable pharmacokinetic profiles with low clearance rates and good oral bioavailability .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance Rate | Low (6.9 mL/min/kg) |

| Bioavailability | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylquinazolin-4(3H)-one hydrochloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cyclization of 2-aminobenzamides with aldehydes or their trimer equivalents (e.g., paraldehyde, 1,3,5-trioxane). Traditional methods involve high temperatures (100–150°C) and transition metal catalysts, yielding 50–70% . Electrochemical methods using acetic acid as an electrolyte and aluminum/carbon electrodes offer milder conditions (room temperature) with comparable yields (60–82%) . Key factors affecting yield include reaction time (e.g., 5 hours for trimer-based reactions due to slower Schiff base formation) and substituent effects on the benzamide precursor .

Q. Which analytical techniques are critical for characterizing 2-Methylquinazolin-4(3H)-one derivatives?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regioselectivity and cyclization, with characteristic peaks for the quinazolinone scaffold (e.g., C-4 carbonyl at δ 160–165 ppm in ¹³C NMR) . Melting points (e.g., 178–188°C for substituted derivatives) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight . X-ray crystallography, as used in Acta Crystallographica, resolves structural ambiguities in dihydroquinazolinone derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Answer : Strict control of reaction parameters (temperature, solvent purity, and stoichiometry) is crucial. For electrochemical methods, maintaining consistent current density (e.g., 10 mA/cm²) and electrolyte concentration (acetic acid) ensures reproducible yields . Documentation of intermediates (e.g., Schiff bases) via TLC or in situ IR spectroscopy minimizes side reactions .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized for scalable production of 2-Methylquinazolin-4(3H)-one derivatives?

- Answer : Scalability requires optimizing electrode surface area, batch size, and electrolyte recycling. Pilot-scale studies show that undivided cells with carbon electrodes reduce costs, while flow reactors enhance mass transfer . Reaction time may increase linearly with batch size (e.g., 5 hours for 10 mmol to 8 hours for 100 mmol), but yields remain stable (60–70%) .

Q. What strategies address low yields in the cyclization step during quinazolinone synthesis?

- Answer : Low cyclization efficiency often stems from steric hindrance or electron-withdrawing substituents. Strategies include:

- Using microwave irradiation (60–80°C, 30 minutes) to accelerate cyclization, improving yields to >80% .

- Introducing Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

- Switching to electrochemical methods, which avoid thermal decomposition .

Q. What in vivo models are suitable for evaluating the therapeutic potential of 2-Methylquinazolin-4(3H)-one derivatives?

- Answer : Murine models of influenza A-induced acute lung injury demonstrate the compound’s antiviral efficacy. Key metrics include lung viral titer reduction (via qRT-PCR) and histopathological scoring of inflammation . Dose-response studies (10–50 mg/kg, oral) and pharmacokinetic profiling (plasma half-life, bioavailability) are critical for lead optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolinone derivatives?

- Answer : SAR studies highlight:

- C-2 Methyl Group : Enhances metabolic stability compared to unmethylated analogs .

- C-3 Substitutions : Aryl groups (e.g., 4-chlorophenyl) improve anticancer activity by inhibiting EGFR kinase (IC₅₀: 0.2–1.5 µM) .

- C-6 Modifications : Electron-donating groups (e.g., -OCH₃) increase antioxidant capacity (P<0.5 in DPPH assays) .

Data Contradictions and Resolution

- Reaction Efficiency : Traditional high-temperature methods ( ) report lower yields (50–60%) compared to electrochemical routes (70–82%) . This discrepancy highlights the advantage of avoiding thermal degradation in mild electrochemical conditions.

- Cyclization Time : notes that trimer-based reactions require extended time (5 hours) due to slow Schiff base formation, whereas microwave-assisted methods ( ) reduce this to 30 minutes. Researchers should prioritize method selection based on substrate sensitivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。